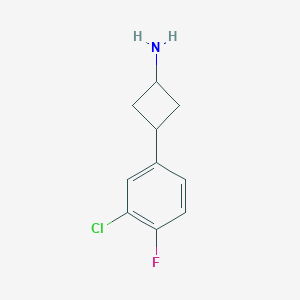
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans is C10H11ClFN . The molecular weight is 199.65. The InChI code for a similar compound, (1r,3r)-3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine, is 1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2/t7-,8- .Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.66 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization : A study by Perrotta et al. (2015) reports the first [4 + 2]-annulation between aminocyclobutanes and aldehydes, yielding tetrahydropyranyl amines. This process provides access to six-membered ring nucleoside analogues, a category into which 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans may fall (Perrotta et al., 2015).
Crystal Structure Analysis : Busetti et al. (1980) explored the crystal structure of a related compound, providing insights into the conformation and arrangement of cyclobutane rings, which is relevant for understanding the structural properties of this compound (Busetti et al., 1980).
Pharmacological Potential : Although specific research on the pharmacological properties of this compound is not available, studies on similar compounds suggest potential areas of application. For instance, compounds from a series of functionalized 3-aminocyclobut-2-en-1-ones were found to be potent antagonists of VLA-4, suggesting possible therapeutic uses for related compounds (Brand et al., 2003).
NMR Labeling in Peptides : A monofluoro-substituted amino acid, similar in structure to this compound, was synthesized and used as a conformationally restricted label for solid-state 19F NMR distance measurements in peptides, indicating its potential use in structural biology and drug design (Tkachenko et al., 2014).
Stereocontrolled Synthesis : Chang et al. (2019) describe the stereocontrolled synthesis of tri-functionalized cyclobutane scaffolds, which can include compounds like this compound. These scaffolds are important for developing diverse molecules with potential applications in medicinal chemistry (Chang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements H302, H314, and H335 indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
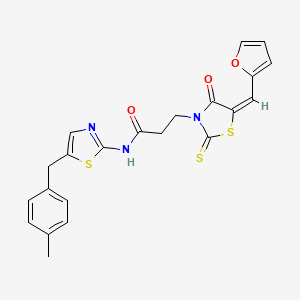
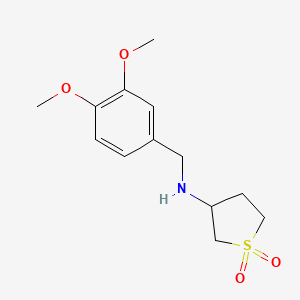


![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)
![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)
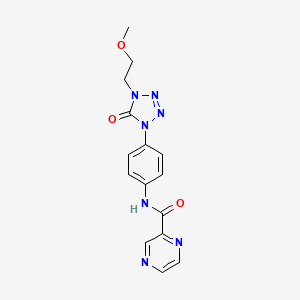
![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)

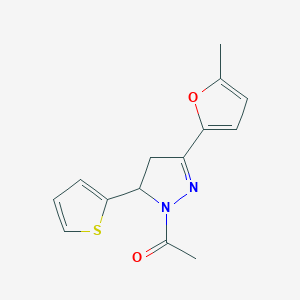
![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)
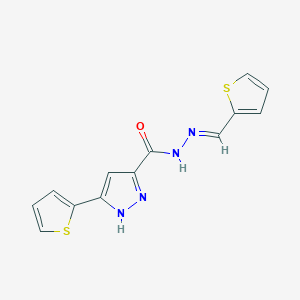
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)
